molecular formula C5H6Cl2O3 B8546609 Ethyl 3,3-dichloro-2-oxopropanoate

Ethyl 3,3-dichloro-2-oxopropanoate

Cat. No.: B8546609
M. Wt: 185.00 g/mol
InChI Key: QGFBKFLBYIXARC-UHFFFAOYSA-N
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Description

Ethyl 3,3-dichloro-2-oxopropanoate is a halogenated oxoester that serves as a versatile precursor in organic synthesis. While specific research applications for this exact compound are not detailed in the available literature, its structural analogs, such as ethyl 3,3-dibromo-2-oxopropanoate and ethyl 3,3-diethoxypropanoate, are recognized for their utility as building blocks for heterocycles including coumarins, isoxazoles, and pyrimidines . The presence of both an ester and a highly reactive α-keto ester group with electron-withdrawing chlorine atoms makes it a potential substrate for nucleophilic substitution and subsequent functionalization. Researchers value this compound for its potential to act as a stable, protected form of a reactive aldehyde equivalent, which can be unmasked under controlled conditions to generate reactive intermediates for further carbon-carbon bond formation . Its primary research value lies in synthetic organic chemistry, particularly in the development of novel pharmaceutical intermediates, agrochemicals, and functional materials.

Properties

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

ethyl 3,3-dichloro-2-oxopropanoate

InChI

InChI=1S/C5H6Cl2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3

InChI Key

QGFBKFLBYIXARC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with deprotonation of ethyl acetoacetate by a base such as pyridine or triethylamine, generating an enolate intermediate. Subsequent treatment with SO₂Cl₂ introduces chlorine atoms at the α-carbon via sequential nucleophilic substitution. The process typically occurs at 0–5°C to mitigate overchlorination, yielding ethyl 3,3-dichloro-2-oxopropanoate in 65–75% purity.

Optimization Insights :

  • Stoichiometry : A 2:1 molar ratio of SO₂Cl₂ to ethyl acetoacetate ensures complete dichlorination.

  • Solvent Choice : Dichloromethane or ether solvents enhance solubility and reaction homogeneity.

  • Workup : Aqueous washes (NaHCO₃) remove residual SO₂ byproducts, followed by distillation under reduced pressure (bp: 110–115°C at 15 mmHg).

Free Radical Chlorination Using Molecular Chlorine

Free radical-mediated chlorination offers an alternative pathway, leveraging ultraviolet (UV) light or radical initiators to generate chlorine radicals from Cl₂ gas. This method targets the α-hydrogens of ethyl acetoacetate, producing dichlorinated products through a chain mechanism.

Procedural Details

Ethyl acetoacetate is dissolved in CCl₄ and saturated with Cl₂ gas under UV irradiation (λ = 350 nm). The reaction proceeds via hydrogen abstraction by chlorine radicals, forming alkyl radicals that subsequently react with Cl₂ to yield dichlorinated species.

Challenges and Mitigations :

  • Selectivity : Overchlorination is common; reaction times ≤2 hours and low temperatures (10–20°C) improve selectivity.

  • Yield : Typical yields range from 50–60%, with column chromatography required to isolate the desired product.

Stepwise Chlorination via Enolate Intermediates

A two-step protocol involving enolate generation and sequential chlorination addresses selectivity issues associated with single-step methods. This approach employs lithium diisopropylamide (LDA) to form a stable enolate, which reacts with chlorinating agents such as N-chlorosuccinimide (NCS).

Synthetic Pathway

  • Enolate Formation : Ethyl acetoacetate is treated with LDA in THF at −78°C, yielding a lithium enolate.

  • Chlorination : The enolate reacts with NCS (2 equivalents) at −20°C, introducing chlorine atoms regioselectively.

  • Quenching and Isolation : The reaction is quenched with NH₄Cl, and the product is extracted into ethyl acetate (yield: 70–80%).

Advantages :

  • Enhanced control over mono- vs. dichlorination.

  • Compatibility with sensitive functional groups due to mild conditions.

Alternative Methods: Dichloroacetyl Chloride Condensation

A less conventional route involves the condensation of dichloroacetyl chloride with ethyl glycolate. This method bypasses direct chlorination, instead constructing the dichlorinated backbone through nucleophilic acyl substitution.

Reaction Overview

Dichloroacetyl chloride reacts with ethyl glycolate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst:

Cl2C(O)Cl+CH2(OEt)2DMAPCl2C-C(O)-COOEt+2HCl\text{Cl}2\text{C(O)Cl} + \text{CH}2(\text{OEt})2 \xrightarrow{\text{DMAP}} \text{Cl}2\text{C-C(O)-COOEt} + 2\text{HCl}

Conditions :

  • Solvent: Dry toluene, reflux (110°C).

  • Yield: ~60% after silica gel purification.

Comparative Analysis of Methodologies

Method Reagents Yield Selectivity Practicality
Sulfuryl ChlorideSO₂Cl₂, pyridine65–75%ModerateHigh (scalable)
Free Radical ChlorinationCl₂, UV light50–60%LowModerate (safety risks)
Enolate ChlorinationLDA, NCS70–80%HighLow (cryogenic needs)
Dichloroacetyl CondensationCl₂C(O)Cl, DMAP60%HighModerate (cost)

Mechanistic Considerations and Side Reactions

Overchlorination in Radical Pathways

Excessive Cl₂ exposure leads to trichlorinated byproducts, necessitating rigorous stoichiometric control. GC-MS analyses reveal trace amounts of ethyl 3,3,3-trichloro-2-oxopropanoate in radical methods, complicating purification.

Ester Hydrolysis Under Basic Conditions

Enolate-based methods risk ester saponification if moisture is present. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .

Scientific Research Applications

Ethyl 3,3-dichloro-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl dichloropyruvate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This can lead to alterations in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Ethyl 3-Chloro-2-Oxopropanoate (CAS: 65868-37-3)

  • Molecular Formula : C₅H₇ClO₃
  • Molar Mass : 150.56 g/mol
  • Key Difference : A single chlorine atom at the 3-position instead of two.
  • Reactivity : Less electrophilic due to reduced electron-withdrawing effects, leading to slower reaction kinetics in substitutions compared to the dichloro analog .

(b) Ethyl 2-Chloro-3-Oxopropanoate (CAS: 33142-21-1)

  • Molecular Formula : C₅H₇ClO₃ (isomer of the above)
  • Molar Mass : 150.56 g/mol
  • Key Difference : Chlorine at the 2-position adjacent to the ketone group.
  • Application : Preferentially used in Claisen condensations due to steric and electronic effects near the reactive ketone .

Dichlorinated Derivatives

(a) Mthis compound (CAS: 1431953-90-0)

  • Molecular Formula : C₄H₄Cl₂O₃
  • Molar Mass : 170.98 g/mol
  • Key Difference : Methyl ester group instead of ethyl.
  • Synthetic Utility: Lower steric hindrance allows for higher yields in cyclization reactions but reduced solubility in non-polar solvents .

(b) Ethyl 3-(2,4-Dichlorophenyl)-3-Oxopropanoate (CAS: 60868-41-9)

  • Molecular Formula : C₁₁H₁₀Cl₂O₃
  • Molar Mass : 261.10 g/mol
  • Key Difference : Dichlorinated aromatic substituent at the 3-position.
  • Bioactivity : Demonstrates antimicrobial properties, unlike the aliphatic dichloro analog .

Research Findings and Reactivity Insights

  • Electrophilicity: this compound exhibits higher electrophilicity than mono-chlorinated analogs due to the synergistic electron-withdrawing effects of two chlorine atoms .
  • Synthetic Flexibility : Unlike aromatic-substituted derivatives (e.g., CAS 60868-41-9), the aliphatic dichloro compound is more reactive in aliphatic nucleophilic substitutions but less stable under acidic conditions .

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